Cas no 227305-69-3 ((2,3-dihydro-1-benzofuran-5-yl)boronic acid)
(2,3-dihydro-1-benzofuran-5-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydrobenzofuran-5-boronic acid
- 2,3-Dihydrobenzo[b]furan-5-boronic acid
- 2,3-Dihydrobenzofuran-5-boronic Acid (contains varying amounts of Anhydride)
- Boronic acid,B-(2,3-dihydro-5-benzofuranyl)-
- 2,3-dihydro-1-benzofuran-5-ylboronicacid
- 2,3-dihydro-1-benzofuran-5-ylboronic acid
- 2,3-dihydrobenzofuran-5-ylboronic Acid
- (2,3-dihydrobenzofuran-5-yl)boronic acid
- Boronic acid, (2,3-dihydro-5-benzofuranyl)-
- 2,3-DIHYDROBENZOFURAN-5-YL-5-BORONIC ACID
- (2,3-dihydro-1-benzofuran-5-yl)boronic acid
- PubChem7848
- zlchem 1108
- 2,3-DIHYDROBENZOFURAN-5-BORONICACID
- 23-DIHYDROBENZOFURAN-5-BORONIC ACID
- 2,3-dihydro-1-benzofuran-5-yl-boronic acid
- AB12166
- A816328
- Z381541086
- 2,3-dihydrobenzofuran-5-boronic acid, AldrichCPR
- MFCD02681979
- FT-0609658
- DTXSID80945405
- AKOS004116211
- CS-W016099
- 2 pound not3-dihydro-1-benzofuran-5-ylboronicacid
- SY045142
- 2,3-dihydro-benzofuran-5-ylboronic acid
- 227305-69-3
- AM20060461
- D4711
- EN300-69520
- SCHEMBL8895
- BL009681
- DS-10954
- J-500566
- 2,3dihydrobenzo[b]furan-5-boronic acid
- NCGC00249551-01
- ZIXLJHSFAMVHPC-UHFFFAOYSA-N
- DB-045977
-
- MDL: MFCD02681979
- Inchi: 1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2
- InChI Key: ZIXLJHSFAMVHPC-UHFFFAOYSA-N
- SMILES: O1C2C=CC(B(O)O)=CC=2CC1
Computed Properties
- Exact Mass: 164.06400
- Monoisotopic Mass: 164.0644743g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
Experimental Properties
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 240°C(lit.)
- Boiling Point: 358.4°C at 760 mmHg
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- Water Partition Coefficient: Slightly Soluble in water(2.6 g/L) (25°C).
- PSA: 49.69000
- LogP: -0.69870
(2,3-dihydro-1-benzofuran-5-yl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
(2,3-dihydro-1-benzofuran-5-yl)boronic acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2,3-dihydro-1-benzofuran-5-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076833-250mg |
2,3-Dihydrobenzofuran-5-boronic acid |
227305-69-3 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 076833-1g |
2,3-Dihydrobenzofuran-5-boronic acid |
227305-69-3 | 95% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 076833-5g |
2,3-Dihydrobenzofuran-5-boronic acid |
227305-69-3 | 95% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 076833-10g |
2,3-Dihydrobenzofuran-5-boronic acid |
227305-69-3 | 95% | 10g |
£186.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137118-1g |
(2,3-dihydro-1-benzofuran-5-yl)boronic acid |
227305-69-3 | 97% | 1g |
¥175.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137118-250mg |
(2,3-dihydro-1-benzofuran-5-yl)boronic acid |
227305-69-3 | 97% | 250mg |
¥48.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137118-5g |
(2,3-dihydro-1-benzofuran-5-yl)boronic acid |
227305-69-3 | 97% | 5g |
¥690.90 | 2023-09-03 | |
| Alichem | A019096175-10g |
2,3-Dihydrobenzofuran-5-boronic acid |
227305-69-3 | 95% | 10g |
$193.06 | 2023-09-02 | |
| Chemenu | CM111745-5g |
2,3-dihydrobenzofuran-5-yl-5-boronic acid |
227305-69-3 | 0.95 | 5g |
$111 | 2021-06-16 | |
| Chemenu | CM111745-10g |
2,3-dihydrobenzofuran-5-yl-5-boronic acid |
227305-69-3 | 0.95 | 10g |
$270 | 2021-06-16 |
(2,3-dihydro-1-benzofuran-5-yl)boronic acid Suppliers
(2,3-dihydro-1-benzofuran-5-yl)boronic acid Related Literature
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Bhoomireddy Rajendra Prasad Reddy,Peddiahgari Vasu Govardhana Reddy,Dharani Praveen Kumar,Bijivemula N. Reddy,Muthukonda V. Shankar RSC Adv. 2016 6 14682
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Abdul Qaiyum Ramle,Edward R. T. Tiekink Org. Biomol. Chem. 2023 21 2870
Additional information on (2,3-dihydro-1-benzofuran-5-yl)boronic acid
Introduction to (2,3-dihydro-1-benzofuran-5-yl)boronic Acid (CAS No. 227305-69-3)
(2,3-dihydro-1-benzofuran-5-yl)boronic acid, identified by its Chemical Abstracts Service (CAS) number 227305-69-3, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The compound's structure, featuring a benzofuran core appended with a boronic acid functional group, makes it an attractive intermediate for the construction of complex molecular architectures.
The< strong>benzofuran moiety is a versatile pharmacophore found in numerous natural products and bioactive molecules. Its aromatic system and heterocyclic nature contribute to its broad biological activity, making it a recurring motif in drug discovery efforts. The boronic acid component, on the other hand, is renowned for its ability to participate in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds with high precision and efficiency. This dual functionality makes (2,3-dihydro-1-benzofuran-5-yl)boronic acid a powerful tool for constructing biaryl systems, which are prevalent in many therapeutic agents.
In recent years, there has been a surge in research focused on developing novel methodologies for the synthesis of heterocyclic compounds. Among these, boronic acids have emerged as indispensable reagents due to their role in facilitating cross-coupling reactions under mild conditions. The< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative has been extensively studied for its ability to enhance the efficiency of these reactions, particularly in the context of pharmaceutical applications. Its use has been explored in the synthesis of small-molecule inhibitors targeting various disease pathways.
One of the most compelling aspects of (2,3-dihydro-1-benzofuran-5-yl)boronic acid is its potential in medicinal chemistry. The benzofuran scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By leveraging its boronic acid functionality, researchers can introduce this pharmacophore into larger molecules with enhanced binding affinity and selectivity. This has led to several promising candidates entering preclinical development pipelines.
The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. For instance, boronic acids are increasingly being used to develop smart materials that respond to environmental stimuli, such as light or pH changes. The< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative could serve as a key building block in designing such materials due to its unique structural properties. Additionally, its incorporation into agrochemical formulations may offer new solutions for crop protection by enhancing the efficacy of active ingredients.
Recent advancements in synthetic methodologies have further highlighted the importance of< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid. Techniques such as flow chemistry and photochemical activation have enabled more controlled and scalable synthesis of boronic acids, including this particular compound. These innovations are not only improving production yields but also reducing costs associated with their preparation. As a result, access to high-quality< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid has become more feasible for academic and industrial researchers alike.
The future prospects for< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid are bright, driven by ongoing research into new applications and improved synthetic routes. Its role in facilitating cross-coupling reactions continues to be a focal point for chemists seeking efficient ways to construct complex organic molecules. Moreover, its potential as a pharmacophore remains an area of intense interest due to the continued demand for novel therapeutic agents.
In conclusion,< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid (CAS No. 227305-69-3) represents a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique combination of structural features and reactivity makes it an invaluable tool for scientists working across multiple disciplines. As research progresses and new methodologies emerge,< strong>(2,3-dihydro-1-benzofuran-5-ybolic acid)'s impact is likely to grow even further.
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